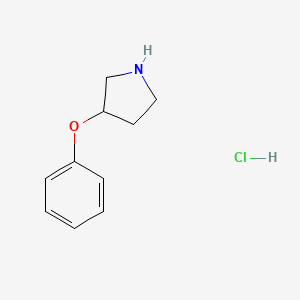

3-Phenoxypyrrolidine hydrochloride

Vue d'ensemble

Description

3-Phenoxypyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Phenoxypyrrolidine hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity and utility in drug synthesis. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenoxy group. The chemical formula is , and it typically appears as a white crystalline solid with a melting point between 181-186°C. It is soluble in various solvents, including water and alcohol, which enhances its applicability in biological systems .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Analgesic Properties : Research indicates that derivatives of pyrrolidine compounds exhibit analgesic effects comparable to established analgesics like codeine. For instance, studies have shown that certain pyrrolidine derivatives can induce analgesia in postoperative patients, although side effects such as dizziness and nausea were also reported .

- Receptor Interaction : The compound has been studied for its interaction with various receptors. In particular, it has shown agonist activity against the pregnane X receptor (PXR), which is involved in drug metabolism and transport. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .

- Anti-inflammatory Effects : Some studies have indicated that pyrrolidine derivatives can modulate inflammatory responses. For example, certain analogs have been shown to inhibit IL-17 production in mouse models, highlighting their potential as anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of phenol with an appropriate amine to form the pyrrolidine structure.

- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride form to enhance stability and solubility.

- Purification : Techniques such as recrystallization are employed to obtain a pure product suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

- Study on Analgesic Potency : A clinical trial compared the analgesic effects of a pyrrolidine derivative against placebo controls. Results indicated that effective analgesia was achieved at doses higher than those typically used for codeine, although side effects were significant at higher doses .

- Structure-Activity Relationship (SAR) Studies : Research has focused on optimizing the structure of pyrrolidine derivatives to enhance selectivity and reduce side effects. Modifications at specific positions on the phenyl ring have resulted in compounds with improved pharmacokinetic profiles and reduced toxicity .

- Pharmacokinetic Evaluation : A pharmacokinetic study demonstrated favorable absorption characteristics for certain derivatives of this compound when administered orally in animal models. Parameters such as maximum concentration (C_max) and half-life (t_1/2) were assessed to determine the viability of these compounds for therapeutic use .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of pyrrolidine, including 3-phenoxypyrrolidine hydrochloride, exhibit significant antidepressant-like effects in animal models. A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds in this class could influence neurotransmitter systems associated with mood regulation, particularly serotonin and norepinephrine pathways .

Analgesic Properties

Another area of investigation is the analgesic potential of pyrrolidine derivatives. In a series of experiments, this compound was shown to reduce pain responses in rodent models, suggesting its utility as a novel analgesic agent .

Neuropharmacology

Cognitive Enhancement

The compound has been explored for its cognitive-enhancing properties. A study highlighted its ability to improve learning and memory retention in mice subjected to stress, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Synthesis of Combinatorial Libraries

This compound serves as a building block for synthesizing combinatorial libraries aimed at discovering new pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a monomer in the synthesis of advanced polymers. Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Pharmacology Biochemistry |

| Analgesic properties | Journal of Pain Research | |

| Neuropharmacology | Cognitive enhancement | Neurobiology Reports |

| Combinatorial Libraries | Synthesis of new pharmacologically active compounds | Chemical Reviews |

| Material Science | Monomer for advanced polymers | Polymer Science Journal |

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving various pyrrolidine derivatives, this compound was administered to mice subjected to chronic mild stress. Results indicated a significant reduction in depressive-like behaviors compared to the control group, suggesting its potential as an antidepressant .

Case Study 2: Cognitive Enhancement

A recent study assessed the effects of this compound on cognitive function in aged rats. The treatment group showed marked improvements in memory tasks compared to untreated rats, indicating its potential role in cognitive therapies for aging populations .

Propriétés

IUPAC Name |

3-phenoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZTNBPPGIUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663051 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-15-7 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.